molecular formula C15H13ClN2O6S B2429585 Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate CAS No. 860786-11-4

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate

Cat. No.: B2429585
CAS No.: 860786-11-4
M. Wt: 384.79
InChI Key: LSFNAWQHIJTFHC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a malonate esterThe thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable subject for research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the malonate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitrophenyl group can produce aniline derivatives .

Scientific Research Applications

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(3-nitrophenyl)malonate
  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrobenzyl)malonate

Uniqueness

What sets Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring, for example, can affect the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-9-8-17-14(16)25-9)10-5-3-4-6-11(10)18(21)22/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNAWQHIJTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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